1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone
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Overview
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as a potential antidepressant and anxiolytic drug, but it was later found to have stimulant properties. BZP is structurally similar to amphetamine and methamphetamine, and it acts by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mechanism of Action
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone acts by increasing the release of dopamine, serotonin, and norepinephrine in the brain. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their uptake and leading to their accumulation in the synaptic cleft. This results in an increase in the levels of these neurotransmitters, which leads to the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes dilation of the pupils and dryness of the mouth. This compound has been reported to cause euphoria, increased energy, and alertness in humans, similar to the effects of amphetamine and methamphetamine.
Advantages and Limitations for Lab Experiments
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized and purified. It has well-defined chemical properties, which makes it easy to characterize and study. This compound also has a relatively short half-life, which allows for precise control of its administration and measurement of its effects.
However, there are also limitations to using this compound in lab experiments. Its stimulant effects can be difficult to differentiate from those of other stimulants such as amphetamine and methamphetamine. This compound also has the potential to be abused, which can complicate the interpretation of the results of lab experiments.
Future Directions
There are several future directions for research on 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone. One area of interest is the development of new drugs based on the structure of this compound that have improved therapeutic properties. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. Finally, the development of new methods for detecting and measuring this compound in biological samples could improve our understanding of its pharmacokinetics and pharmacodynamics.
Synthesis Methods
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone can be synthesized by the reaction of piperazine with benzene sulfonyl chloride and 4-chloropyrazole-5-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified by recrystallization.
Scientific Research Applications
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been shown to increase locomotor activity and induce hyperthermia in rodents, indicating its stimulant properties. This compound has also been used as a tool to study the role of neurotransmitters in the brain, particularly dopamine and serotonin.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c16-13-10-17-19(11-13)12-15(21)18-6-8-20(9-7-18)24(22,23)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEXTUCHMLIRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=C(C=N2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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